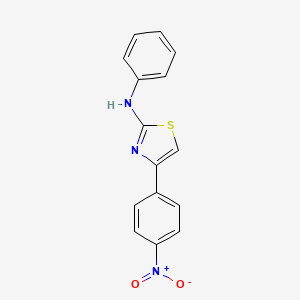![molecular formula C24H34N2O B11660951 2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11660951.png)
2,6-Di-tert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a pyrrolidine ring, which contribute to its stability and reactivity. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL typically involves a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-hydrazinylpyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred to facilitate the condensation process, resulting in the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are common practices to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its structural features allow it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,4-Di-tert-butylphenol: Another antioxidant compound with similar structural features.
2,6-Di-tert-butyl-4-methylpyridine: Used as a non-nucleophilic base in organic synthesis.
Uniqueness
2,6-DI-TERT-BUTYL-4-[(PYRIDIN-2-YL)(PYRROLIDIN-1-YL)METHYL]PHENOL stands out due to its unique combination of tert-butyl groups, pyridine, and pyrrolidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in research and industry.
Propiedades
Fórmula molecular |
C24H34N2O |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[pyridin-2-yl(pyrrolidin-1-yl)methyl]phenol |
InChI |
InChI=1S/C24H34N2O/c1-23(2,3)18-15-17(16-19(22(18)27)24(4,5)6)21(26-13-9-10-14-26)20-11-7-8-12-25-20/h7-8,11-12,15-16,21,27H,9-10,13-14H2,1-6H3 |
Clave InChI |
HFNOBFOCOZMYKF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=N2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![4-(1-Amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)-2-methoxyphenyl dimethylcarbamate](/img/structure/B11660902.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![Ethyl 5-acetyl-2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11660913.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![4-[(E)-({[3-(1,2-dihydroacenaphthylen-5-yl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid](/img/structure/B11660928.png)
![N-[4-({(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660930.png)


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11660978.png)
